Nidulin vs. Nornidulin: 4-Fold Superior Antibacterial Potency Against B. cereus
In a direct head-to-head comparison under identical assay conditions, nidulin exhibited an MIC₉₀ of 1.56 μg/mL against Bacillus cereus, whereas its closest natural analogue nornidulin showed an MIC₉₀ of 6.25 μg/mL—a 4-fold difference in potency [1]. This quantitative differentiation was observed across multiple Gram-positive strains: against Enterococcus faecium, nidulin (MIC₉₀ 3.13 μg/mL) was 2-fold more potent than nornidulin (MIC₉₀ 6.25 μg/mL), and against Staphylococcus aureus, nidulin (MIC₉₀ 6.25 μg/mL) demonstrated 2-fold superiority over nornidulin (MIC₉₀ 12.5 μg/mL) [1]. The cytotoxicity profile, measured in Vero cells, showed comparable IC₅₀ values of 26.5 μg/mL for nidulin and 19.2 μg/mL for nornidulin, indicating that the enhanced antibacterial potency of nidulin is not offset by increased mammalian cell toxicity [1].
| Evidence Dimension | Antibacterial activity (MIC₉₀) against B. cereus |
|---|---|
| Target Compound Data | MIC₉₀ = 1.56 μg/mL |
| Comparator Or Baseline | Nornidulin: MIC₉₀ = 6.25 μg/mL |
| Quantified Difference | 4-fold higher potency for nidulin |
| Conditions | In vitro broth microdilution assay; MIC₉₀ values reported in μg/mL; comparator tested under identical conditions in same study |
Why This Matters
Procurement decisions for Gram-positive antibacterial screening programs should prioritize nidulin over nornidulin based on quantifiably superior potency with no compensatory toxicity penalty.
- [1] Isaka, M., Yangchum, A., Supothina, S., Veeranondha, S., Komwijit, S., & Phongpaichit, S. (2019). Semisynthesis and antibacterial activities of nidulin derivatives. The Journal of Antibiotics, 72(3), 181–184. View Source
